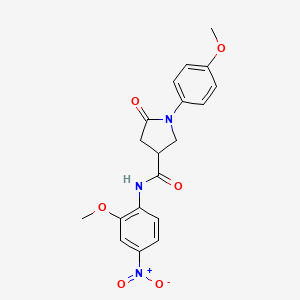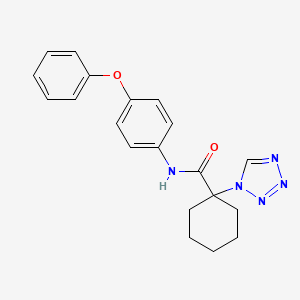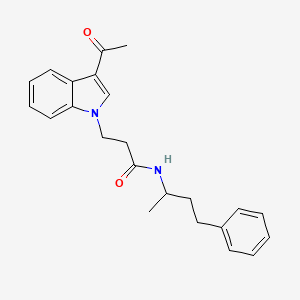![molecular formula C17H18N4O4 B11017559 N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B11017559.png)
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinazolinone core, an oxazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving α-haloketones and amides or nitriles.
Attachment of the Carboxamide Group: This step usually involves the reaction of the oxazole intermediate with an appropriate amine or amide under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to its corresponding alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinazolinone derivatives.
Reduction Products: Alcohol derivatives of the oxazole ring.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Oxazole Derivatives: Compounds with oxazole rings and varying functional groups.
Carboxamide Compounds: Molecules with carboxamide groups and different core structures.
Uniqueness
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H18N4O4 |
|---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H18N4O4/c1-10-15(11(2)25-20-10)16(22)19-12-4-5-14-13(8-12)17(23)21(9-18-14)6-7-24-3/h4-5,8-9H,6-7H2,1-3H3,(H,19,22) |
InChI Key |
KCFDLFUDHPZFDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC3=C(C=C2)N=CN(C3=O)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1H-indol-3-yl)ethyl]-N~3~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide](/img/structure/B11017488.png)
![3,4,7-trimethyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11017495.png)
![Methyl 4-(2-methoxy-2-oxoethyl)-2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11017503.png)
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11017512.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11017515.png)


![Dimethyl 5-({[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11017533.png)
![Methyl 4-[(12AS)-2-cyclopentyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate](/img/structure/B11017536.png)


![methyl 4-methyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11017556.png)
![3-(4-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B11017557.png)
